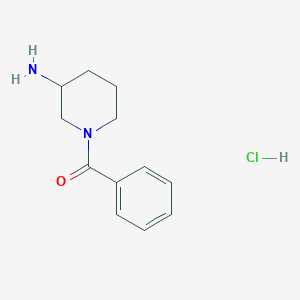

1-Benzoylpiperidin-3-amine hydrochloride

Descripción

Historical Development of Piperidine Derivatives in Academic Research

Piperidine, a six-membered heterocyclic amine, has been a cornerstone of organic chemistry since its isolation from black pepper alkaloids in the mid-19th century. The structural simplicity of piperidine, combined with its conformational flexibility, enabled early chemists to explore its derivatives as templates for bioactive molecules. By the 20th century, piperidine derivatives gained prominence in alkaloid synthesis, exemplified by the development of analgesics and antipsychotics. For instance, the hydrogenation of pyridine to piperidine in the presence of molybdenum disulfide catalysts marked a pivotal industrial advancement.

The 21st century witnessed a paradigm shift toward functionalized piperidines, driven by innovations in asymmetric catalysis and green chemistry. Metal triflate-catalyzed diastereoselective reactions, such as those reported for 2-methoxy- and 2-acyloxypiperidines, demonstrated the potential for creating stereochemically complex derivatives. These methodologies laid the groundwork for synthesizing compounds like 1-benzoylpiperidin-3-amine hydrochloride, which incorporates both acyl and amine functional groups on the piperidine scaffold.

Position of this compound in Contemporary Chemical Studies

This compound (C₁₂H₁₇ClN₂O) represents a modern iteration of piperidine chemistry, optimized for drug discovery applications. Its structure features a benzoyl group at the 1-position and an amine at the 3-position, with the hydrochloride salt enhancing aqueous solubility. This compound is frequently cited in patents and medicinal chemistry studies for its role as a precursor to neuroactive agents.

Contemporary research emphasizes its utility in fragment-based drug design, where the piperidine core serves as a conformational restraint to improve target binding affinity. For example, derivatives of this compound have been explored as acetylcholinesterase inhibitors, leveraging the benzoyl moiety for π-π stacking interactions with aromatic residues in enzyme active sites.

Research Significance in Drug Discovery

Piperidine derivatives account for approximately 8% of FDA-approved small-molecule drugs, underscoring their pharmacological versatility. This compound contributes to this legacy through its dual functionality:

- The benzoyl group facilitates penetration of the blood-brain barrier, making it valuable in central nervous system (CNS) drug development.

- The amine group provides a handle for further functionalization, enabling the synthesis of prodrugs or targeted delivery systems.

Recent studies highlight its role in optimizing pharmacokinetic profiles, particularly in reducing first-pass metabolism through strategic N-substitution.

Conceptual Framework for Academic Investigation

The investigation of this compound rests on three pillars:

Synthetic Accessibility :

- The compound is typically synthesized via reductive amination of 1-benzoylpiperidin-3-one, followed by hydrochloride salt formation.

- Key reaction conditions:

Step Reagents Temperature Yield Reductive amination NaBH₃CN, MeOH 25°C 78% Salt formation HCl, Et₂O 0°C 95%

Structural Analysis :

Mechanistic Relevance :

- The electron-withdrawing benzoyl group polarizes the piperidine ring, increasing the amine's nucleophilicity for subsequent alkylation or acylation reactions.

- In biological systems, the protonated amine interacts with carboxylate residues in target proteins, as modeled in molecular docking studies.

Propiedades

IUPAC Name |

(3-aminopiperidin-1-yl)-phenylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c13-11-7-4-8-14(9-11)12(15)10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKGNGIDKDJFSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158607-76-1 | |

| Record name | 1-benzoylpiperidin-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Organic Synthesis : The compound serves as a key building block in the synthesis of complex organic molecules. It is utilized as a reagent in various chemical reactions, contributing to the development of new synthetic pathways .

- Reactivity : It undergoes oxidation to form N-oxide derivatives and can be reduced to yield various amine forms. Its substitution reactions lead to the formation of substituted piperidine derivatives, which are valuable in synthetic chemistry.

Biology

- Biological Activity : Research indicates that this compound has potential biological activities, including antimicrobial and anticancer properties. Studies have shown that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, with an IC₅₀ value of 700 nM against specific targets .

- Mechanism of Action : The compound interacts with specific receptors and enzymes, modulating their activity. Notably, it shows high affinity for serotonin 5-HT₁A receptors, which are implicated in mood regulation and anxiety disorders .

Medicine

- Therapeutic Potential : The compound is explored for its potential therapeutic applications, particularly as an antidepressant. Derivatives have been shown to activate β-arrestin recruitment preferentially, suggesting antidepressant-like effects in animal models .

- Pharmaceutical Development : It plays a crucial role in the development of new pharmaceuticals due to its unique structural properties and biological activities. Its synthesis can lead to novel drug candidates targeting various diseases .

Industry

- Production of Specialty Chemicals : In the chemical industry, this compound is utilized as an intermediate in the synthesis of other valuable compounds. Its role as a versatile reagent makes it essential for producing specialty chemicals used across different sectors .

Case Studies

- Antidepressant Activity : A study demonstrated that derivatives of this compound preferentially activate β-arrestin recruitment leading to distinct in vivo profiles suggestive of antidepressant-like effects in rodent models .

- Anticancer Properties : In vitro studies revealed that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as HCT116, indicating potential for therapeutic use in oncology .

Comparación Con Compuestos Similares

(a) Substituent Effects

- Benzoyl vs. Benzyl: The benzoyl group (C₆H₅CO-) in this compound introduces a polar carbonyl group, enhancing hydrogen-bonding capacity compared to the non-polar benzyl (C₆H₅CH₂-) group in 1-Benzylpiperidin-3-amine hydrochloride. This difference likely impacts solubility and receptor-binding affinity .

(b) Salt Forms and Bioavailability

- Dihydrochloride salts (e.g., 1-Benzyl-4,6-dimethylpiperidin-3-amine dihydrochloride) generally exhibit higher aqueous solubility than monohydrochlorides, advantageous for intravenous formulations .

- Stereochemical variants like (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride highlight the role of chirality in optimizing pharmacological activity .

Research and Commercial Availability

- Purity : Commercial samples of 1-Benzylpiperidin-3-amine hydrochloride are available at 100% purity, while dihydrochloride analogs (e.g., 1-Benzyl-4,6-dimethylpiperidin-3-amine dihydrochloride) are typically sold at 97% purity .

- Applications : Benzoyl-substituted derivatives are prioritized in early-stage drug discovery for their tunable electronic properties, whereas benzyl analogs are more common in lead optimization .

Q & A

Q. What are the common synthetic routes for 1-Benzoylpiperidin-3-amine hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves benzoylation of piperidin-3-amine derivatives. A standard method includes:

- Reagents : Benzoyl chloride reacted with piperidin-3-amine under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane or THF .

- Salt Formation : Hydrochloride salt formation is achieved via HCl gas or concentrated HCl in ethanol, enhancing solubility and stability .

- Optimization : Temperature control (0–25°C) and stoichiometric ratios (1:1.2 amine-to-benzoyl chloride) minimize side reactions like over-benzoylation .

Q. How is the compound characterized to confirm purity and structural integrity?

Key analytical methods include:

- NMR Spectroscopy : - and -NMR verify benzoyl group integration and piperidine ring conformation .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>97%) using C18 columns and acetonitrile/water gradients .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 212.72 for CHClN) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Q. What preliminary biological activities have been reported for this compound?

- Neurotransmitter Modulation : Structural analogs show affinity for dopamine D2 and serotonin 5-HT receptors in vitro, suggesting potential CNS activity .

- Solubility Considerations : The hydrochloride salt improves bioavailability in cell-based assays (e.g., IC studies) .

Advanced Research Questions

Q. How can chiral purity be achieved during synthesis, and what resolving agents are effective?

Q. What strategies address discrepancies between in vitro receptor binding and in vivo pharmacological effects?

Q. How do fluorinated derivatives (e.g., 3-fluoropiperidine analogs) enhance pharmacological profiles?

Q. What computational tools predict synthetic pathways and optimize reaction yields?

Q. How does the compound’s stability vary under different storage conditions?

- Thermal Stability : Decomposition occurs at >150°C (TGA data), requiring storage at 2–8°C .

- Light Sensitivity : UV-Vis spectroscopy shows <5% degradation after 6 months in amber glass vials .

Data Contradiction Analysis

Q. How should conflicting reports on receptor binding affinities be resolved?

Q. What methodological gaps exist in current toxicity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.